N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-13-4-6-14(7-5-13)25(22,23)18-10-11-20-17(21)9-8-15(19-20)16-3-2-12-24-16/h2-9,12,18H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNLADNAADYBJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Pyridazinone Derivatives with Aromatic Substituents
Compound 5a (4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide)
- Core Structure: Pyridazinone with benzenesulfonamide.
- Substituents : Benzyloxy group at position 3.
- Synthesis: Prepared via benzyl bromide coupling to a pyridazinone precursor under basic conditions (K₂CO₃/DMF) .
- Key Differences : The target compound replaces the benzyloxy group with a furan-2-yl moiety. Furan’s electron-rich nature may alter π-π stacking or hydrogen-bonding interactions compared to benzyloxy’s steric bulk .
Sulfonamide-Containing Heterocycles
Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide)
Comparison with Hybrid Pyridazinone-Antipyrine Derivatives
Compound 6e (Antipyrine/Pyridazinone Hybrid)
Research Findings and Implications
- Electronic Effects : The furan-2-yl group in the target compound may enhance electron donation compared to benzyloxy (5a) or piperazine (6e–h) substituents, influencing receptor binding .
- Pharmacological Potential: While biological data for the target compound are unavailable, structurally related pyridazinones exhibit anti-inflammatory and antimicrobial activities, suggesting similar promise .
Q & A
Basic: How can researchers optimize the synthesis of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methylbenzenesulfonamide to improve yield and purity?
Methodological Answer:
Synthesis typically involves multi-step reactions, including nucleophilic substitutions and sulfonamide bond formation. Key steps:
- Intermediate Preparation : React 3-(furan-2-yl)-6-hydroxypyridazine with ethylenediamine derivatives under reflux in anhydrous dichloromethane (DCM) to form the pyridazinone-ethylamine intermediate .
- Sulfonylation : Introduce the 4-methylbenzenesulfonyl group using 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to activate the amine group .
- Optimization : Use HPLC to monitor reaction progress and adjust solvent polarity (e.g., DMF for solubility vs. DCM for selectivity) .
Basic: What analytical techniques are critical for characterizing the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR confirms the furan, pyridazinone, and sulfonamide moieties. Key peaks: aromatic protons (δ 6.5–8.2 ppm), sulfonamide NH (δ ~3.5 ppm), and pyridazinone carbonyl (δ ~165 ppm) .
- HPLC-MS : Ensures >95% purity and verifies molecular weight (e.g., m/z = 401.4 for [M+H]+) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline forms .
Basic: How should researchers design initial biological activity screens for this compound?
Methodological Answer:
- Target Selection : Prioritize assays based on structural analogs (e.g., pyridazinones with anticancer or antimicrobial activity). Test against kinases (e.g., EGFR) or inflammatory targets (e.g., COX-2) .
- In Vitro Assays : Use MTT assays for cytotoxicity (IC50 determination in cancer cell lines) and disc diffusion for antimicrobial activity. Include positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?
Methodological Answer:
- Substituent Variation : Modify the furan ring (e.g., replace with thiophene) or sulfonamide para-methyl group (e.g., introduce electron-withdrawing groups) to assess impact on bioactivity .
- Pharmacophore Mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with pyridazinone carbonyl) .
- Data Analysis : Compare IC50 values across analogs using multivariate regression to quantify substituent effects .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Assay Standardization : Replicate studies under identical conditions (e.g., cell line, incubation time). For example, discrepancies in anticancer activity may arise from varying ATP concentrations in kinase assays .
- Metabolic Stability Tests : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Orthogonal Validation : Confirm target engagement using SPR (surface plasmon resonance) or thermal shift assays .
Advanced: What experimental approaches are recommended for identifying the biological target(s) of this compound?
Methodological Answer:
- Chemoproteomics : Use affinity-based probes (e.g., click chemistry-modified derivatives) to pull down interacting proteins from cell lysates .
- Transcriptomics : Analyze gene expression changes in treated cells via RNA-seq to identify dysregulated pathways .
- Kinase Profiling : Screen against a panel of 100+ kinases using competitive binding assays (e.g., KINOMEscan) .
Advanced: How should researchers design in vivo studies to evaluate pharmacokinetics and toxicity?
Methodological Answer:
- Dosing Regimen : Administer via intraperitoneal injection (10–50 mg/kg) in rodent models. Monitor plasma levels via LC-MS/MS at 0.5, 2, 6, and 24 hours .
- Toxicity Endpoints : Assess liver/kidney function (AST, ALT, creatinine) and histopathology after 14-day repeated dosing .
- BBB Penetration : Use in situ brain perfusion models to quantify blood-brain barrier permeability .
Advanced: What are the key degradation pathways of this compound under physiological conditions?
Methodological Answer:
- Hydrolysis : Pyridazinone carbonyl groups are prone to hydrolysis at pH > 8. Conduct stability studies in buffers (pH 1–10) at 37°C .
- Oxidative Metabolism : Incubate with human liver microsomes + NADPH to identify metabolites (e.g., hydroxylation at the furan ring) .
- Photodegradation : Expose to UV light (λ = 254 nm) and analyze by TLC/HPLC for photolytic byproducts .
Advanced: How can researchers develop a robust analytical method for quantifying this compound in complex matrices?
Methodological Answer:
- LC-MS/MS Optimization : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in H2O/ACN). Validate linearity (1–1000 ng/mL), LOD (0.3 ng/mL), and LOQ (1 ng/mL) .
- Matrix Effects : Spike plasma samples with deuterated internal standards to correct for ion suppression .
Advanced: What strategies are effective for studying synergistic effects of this compound with existing therapeutics?
Methodological Answer:
- Combination Index (CI) : Use the Chou-Talalay method to evaluate synergy (CI < 1) in cancer cell lines (e.g., combine with cisplatin) .
- Mechanistic Studies : Perform Western blotting to assess synergistic inhibition of survival pathways (e.g., Akt/mTOR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
